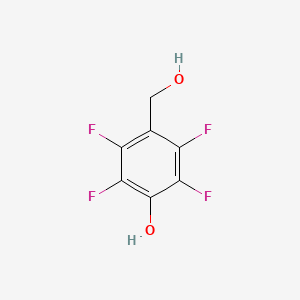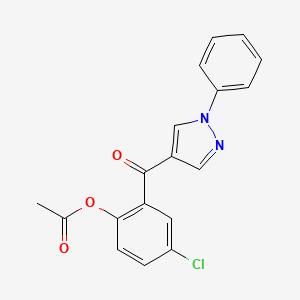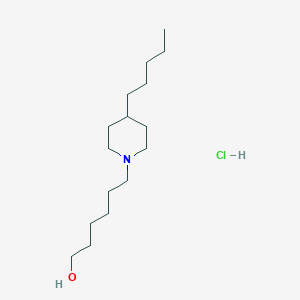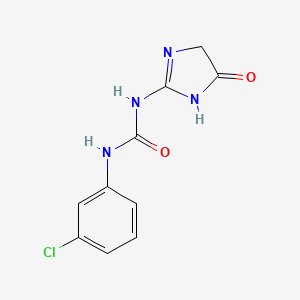
2,3,5,6-Tetrafluoro-4-(hydroxymethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-Tetrafluoro-4-(hydroxymethyl)phenol is a fluorinated phenol derivative with the molecular formula C8H6F4O2 and a molecular weight of 210.129 g/mol . This compound is characterized by the presence of four fluorine atoms and a hydroxymethyl group attached to a phenol ring, making it a unique and valuable chemical in various research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrafluoro-4-(hydroxymethyl)phenol typically involves the fluorination of phenol derivatives. One common method includes the use of octafluorotoluene as a starting reagent . The reaction conditions often involve the use of tert-butyl alcohol as a diluent, which helps in achieving the desired product with minimal by-products .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve large-scale fluorination processes using similar reagents and conditions as those used in laboratory synthesis. The use of advanced fluorination techniques and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,5,6-Tetrafluoro-4-(hydroxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different fluorinated phenol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various fluorinated phenol derivatives, aldehydes, and carboxylic acids, depending on the type of reaction and the reagents used.
Applications De Recherche Scientifique
2,3,5,6-Tetrafluoro-4-(hydroxymethyl)phenol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex fluorinated organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,3,5,6-Tetrafluoro-4-(hydroxymethyl)phenol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with various biomolecules. The hydroxymethyl group allows for further functionalization, making it a versatile compound in chemical and biological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,5,6-Tetrafluorophenol: Similar in structure but lacks the hydroxymethyl group.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol: Contains a trifluoromethyl group instead of a hydroxymethyl group.
4-(Hydroxymethyl)phenol: Lacks the fluorine atoms and has different reactivity and properties.
Uniqueness
2,3,5,6-Tetrafluoro-4-(hydroxymethyl)phenol is unique due to the combination of fluorine atoms and a hydroxymethyl group, which imparts distinct chemical and physical properties. This combination makes it a valuable compound for various research and industrial applications, offering advantages in terms of reactivity, stability, and versatility.
Propriétés
Numéro CAS |
61596-38-1 |
|---|---|
Formule moléculaire |
C7H4F4O2 |
Poids moléculaire |
196.10 g/mol |
Nom IUPAC |
2,3,5,6-tetrafluoro-4-(hydroxymethyl)phenol |
InChI |
InChI=1S/C7H4F4O2/c8-3-2(1-12)4(9)6(11)7(13)5(3)10/h12-13H,1H2 |
Clé InChI |
OERWOOHCPAZTKC-UHFFFAOYSA-N |
SMILES canonique |
C(C1=C(C(=C(C(=C1F)F)O)F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopent-2-en-1-one](/img/structure/B14588189.png)


![2-[[(2S)-2-[(4-methylphenyl)sulfonylamino]propanoyl]amino]acetyl azide](/img/structure/B14588205.png)
![Propyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate](/img/structure/B14588212.png)
![Ethyl methyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14588216.png)

![N-tert-Butyl-N'-[2-(pyridin-2-yl)pyrimidin-4-yl]urea](/img/structure/B14588247.png)


![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(4-methoxyphenyl)-](/img/structure/B14588272.png)
![3,3'-[(E)-Diazenediyl]bis(3-methyl-2-methylidenebutanoic acid)](/img/structure/B14588277.png)
methanone](/img/structure/B14588278.png)
